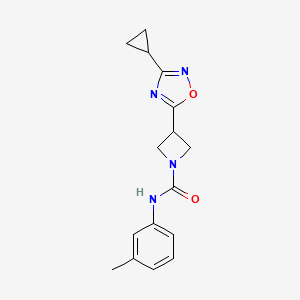

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-10-3-2-4-13(7-10)17-16(21)20-8-12(9-20)15-18-14(19-22-15)11-5-6-11/h2-4,7,11-12H,5-6,8-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNYLEVGDUQDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamine or a cyclopropyl-containing reagent.

Formation of the azetidine ring: This can be done through a ring-closing reaction involving an appropriate azetidine precursor.

Coupling with m-tolyl group: The final step involves coupling the azetidine intermediate with an m-tolyl carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups or ring structures.

Scientific Research Applications

Pharmacological Properties

Muscarinic Receptor Modulation

Research indicates that derivatives of the compound exhibit selective activity towards muscarinic receptors. Specifically, a related compound has been identified as a functionally selective M1 partial agonist with antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating disorders associated with cholinergic signaling, such as Alzheimer's disease and schizophrenia .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies with reduced side effects .

Case Study 1: Muscarinic Receptor Interaction

A study demonstrated that the compound acts as a selective M1 receptor partial agonist. In vitro assays showed that it could enhance cognitive function in animal models by modulating cholinergic activity without significant side effects associated with non-selective agents .

Case Study 2: Anticancer Efficacy

In another investigation, related oxadiazole compounds were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. The selectivity for cancer cells over normal cells highlights their potential as targeted therapies .

Data Table: Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs identified in the evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Key Observations :

Piperidine-based analogs (e.g., Analog 1) may exhibit better binding affinity to enzymes like those in Mycobacterium tuberculosis, as seen in , where piperidine derivatives showed superior docking scores.

Substituent Effects: The cyclopropyl group on the oxadiazole ring is conserved in the target compound and Analog 3. This substituent is associated with enhanced metabolic stability and moderate lipophilicity, balancing membrane penetration and solubility .

Pharmacokinetic Considerations :

- Analog 1’s 4-fluorophenyl substituent likely improves binding affinity through electronegative interactions but may increase off-target risks due to higher polarity .

- The absence of an aromatic group in Analog 2 (morpholine derivative) suggests reduced bioavailability, as aromatic rings are critical for passive diffusion across biological membranes .

Research Findings and Implications

- Antimicrobial Potential: Analog 1 demonstrated higher binding affinity to Mycobacterium tuberculosis targets than control drugs, suggesting that the target compound—with its similar oxadiazole-azetidine framework—may also exhibit antitubercular activity, though empirical validation is required .

- ADMET Profile : Compounds with cyclopropyl-oxadiazole motifs (e.g., target compound, Analog 3) are predicted to have favorable drug-likeness due to balanced logP values and moderate molecular weights (<500 Da) .

- Synthetic Accessibility : The target compound’s azetidine core may pose synthetic challenges compared to piperidine derivatives, as smaller rings often require specialized cyclization strategies .

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity, and implications for drug development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 283.33 g/mol. The structure features a cyclopropyl group, an oxadiazole ring, and an azetidine moiety, which contribute to its biological properties.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including antimicrobial and anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or interference with cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds may inhibit enzymes involved in metabolism or cell signaling. |

| Antimicrobial Action | Effective against various bacterial strains. |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines. |

Antimicrobial Activity

Several studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Study : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that the compound induces apoptosis in a dose-dependent manner.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |

| A549 | 20.45 | Caspase activation |

Lipophilicity and Pharmacokinetics

Lipophilicity is a critical parameter influencing the biological activity and absorption of drugs. Studies have shown that the lipophilicity of oxadiazole derivatives correlates with their antimicrobial and anticancer activities.

Table 3: Lipophilicity Analysis

| Compound | Log P Value |

|---|---|

| This compound | 3.5 |

| Reference Compound | 2.8 |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves coupling azetidine-1-carboxamide derivatives with functionalized oxadiazole precursors. Key steps include:

- Cyclopropane-oxadiazole synthesis : Reacting cyclopropyl-substituted nitriles with hydroxylamine to form oxadiazole intermediates .

- Azetidine functionalization : Introducing the m-tolyl group via nucleophilic substitution or amide coupling under reflux conditions (e.g., DMF as solvent, 80–100°C) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Ultrasound-assisted methods may enhance reaction rates and yields .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclopropyl, oxadiazole, and azetidine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 357.18) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and oxadiazole (C=N, ~1600 cm) stretches .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Thermal stability : Avoid prolonged exposure to temperatures >150°C, as oxadiazole rings may decompose .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .

- Storage : Store under inert gas (N/Ar) at –20°C to prevent oxidation of the cyclopropyl group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the cyclopropyl group with larger substituents (e.g., cyclobutyl) to assess steric effects on target binding .

- Azetidine ring substitution : Introduce electron-withdrawing groups (e.g., F, Cl) on the m-tolyl moiety to modulate lipophilicity and binding affinity .

- Oxadiazole bioisosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole to evaluate metabolic stability differences .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC measurements) across multiple cell lines to rule out cell-specific effects .

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions that may skew activity data .

- Metabolite analysis : LC-MS/MS to detect degradation products that could explain variability in in vivo efficacy .

Q. How can researchers investigate protein-ligand interactions for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified target proteins .

- Molecular Dynamics (MD) Simulations : Model interactions between the oxadiazole ring and hydrophobic binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR hypotheses .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Oxadiazole ring opening : Under basic conditions, the 1,2,4-oxadiazole ring may undergo nucleophilic attack at the C5 position, forming a transient nitrile intermediate .

- Azetidine ring strain : The four-membered azetidine ring increases susceptibility to ring-opening reactions with strong nucleophiles (e.g., thiols) .

- DFT calculations : Predict reaction pathways (e.g., activation energies for cyclopropane ring cleavage) to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.